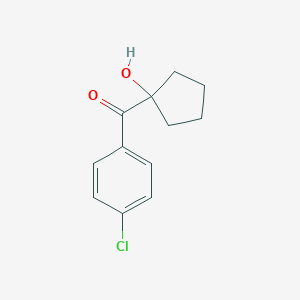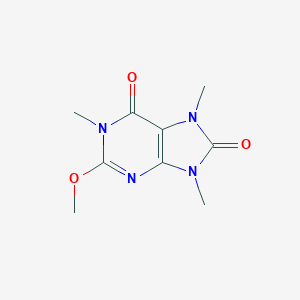
Methylliberine
Overview
Description
Methylliberine is a caffeine metabolite present at low levels in various plants such as coffee beans, tea, cola nuts, guarana, cocoa, and yerba mate . It is structurally related to Liberine .
Molecular Structure Analysis
The molecular formula of Methylliberine is C9H12N4O3 . Its structural formula is similar to caffeine and theacrine .Physical And Chemical Properties Analysis
Methylliberine has a molecular weight of 224.22 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count .Scientific Research Applications
Improvement of Subjective Feelings
Methylliberine has been shown to significantly improve subjective feelings of energy, concentration, motivation, and mood . This was observed in a study where participants ingested Methylliberine for 3 days and were tested every hour post-ingestion for 3 hours .
Enhancement of Concentration
In the same study, Methylliberine was found to improve concentration at 1 and 3 hours post-ingestion . This suggests that Methylliberine could potentially be used to enhance focus and attention in tasks requiring mental effort .
Boosting Motivation
Methylliberine was also found to improve motivation at 3 hours post-ingestion . This indicates that Methylliberine could potentially be used to boost motivation, which could be particularly useful in settings such as work or study .
Mood Enhancement
Methylliberine improved mood at 1, 2, and 3 hours post-ingestion . This suggests that Methylliberine could potentially be used as a mood enhancer .
Stress Tolerance
Methylliberine improved the ability to tolerate stress to a greater extent than a placebo at 3 hours relative to baseline . This suggests that Methylliberine could potentially be used to help individuals better manage stress .
Safety and Tolerability
Methylliberine has been found to be safe and well-tolerated in short-term supplementation . In a study examining the effect of four weeks of Methylliberine supplementation, no clinically significant changes occurred in cardiovascular function and blood biomarkers . This suggests that Methylliberine can be safely consumed at the dosages used in the study without negatively affecting markers of health .
Mechanism of Action
Target of Action
Methylliberine, also known as Dynamine™, is structurally related to caffeine and theacrine . Based on its structural similarity to these compounds, methylliberine is widely believed to be an adenosine receptor antagonist . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. As of 2023, no scientific studies have been done to confirm this action .
Mode of Action
Given its structural similarity to caffeine and theacrine, it is hypothesized that methylliberine may act as an antagonist at adenosine receptors, similar to these compounds . This means it may bind to these receptors and block their activation, potentially leading to increased alertness and energy levels.
Pharmacokinetics
Methylliberine exhibits linear pharmacokinetics . It has a short half-life of only 1.5 hours, compared to the 5-7 hour half-life of caffeine . An interaction study showed that concomitant administration of both caffeine and methylliberine increases the half-life of caffeine by about 2 fold . This is likely due to inhibition of the CYP1A2 enzyme, which is involved in the metabolism of caffeine .
Result of Action
These benefits are sustained for longer periods compared to a placebo . .
Action Environment
For instance, the presence of caffeine appears to affect the pharmacokinetics of methylliberine .
properties
IUPAC Name |
2-methoxy-1,7,9-trimethylpurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXCXPGLSBNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045665 | |
| Record name | Methylliberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51168-26-4 | |
| Record name | Methylliberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylliberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLLIBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



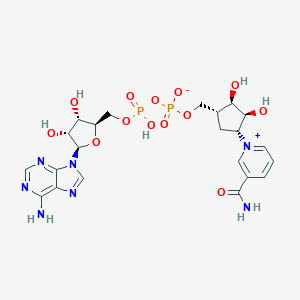
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

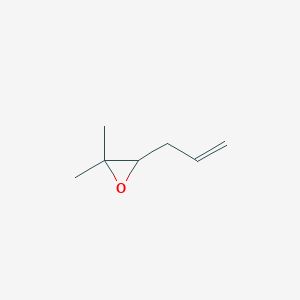

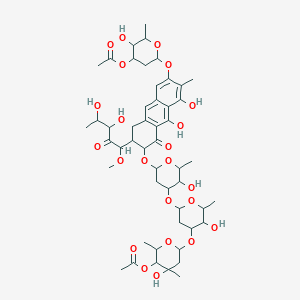

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)



